1-Acetyl-1H-indole-5,6-diyl diacetate
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Overview
Description
1-Acetyl-1H-indole-5,6-diyl diacetate is an organic compound with the molecular formula C14H13NO4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-1H-indole-5,6-diyl diacetate typically involves the acetylation of indole derivatives. One common method is the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1-Acetyl-1H-indole-5,6-diyl diacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Indole-5,6-diyl diacetate: Another indole derivative with similar chemical properties.
1-Acetylindole-3,5-diyl diacetate: A compound with a similar structure but different acetylation pattern.
Uniqueness: 1-Acetyl-1H-indole-5,6-diyl diacetate is unique due to its specific acetylation at the 1 and 5,6 positions, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(1-acetyl-6-acetyloxyindol-5-yl) acetate |
InChI |
InChI=1S/C14H13NO5/c1-8(16)15-5-4-11-6-13(19-9(2)17)14(7-12(11)15)20-10(3)18/h4-7H,1-3H3 |
InChI Key |
CVDJFIGOUCKXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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